An In-depth Technical Guide to the Structure Elucidation of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose
An In-depth Technical Guide to the Structure Elucidation of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose
Abstract
This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind the multi-technique approach essential for characterizing complex carbohydrates. We will detail the integrated use of High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, COSY, HSQC, and HMBC experiments. Each step is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment. The protocols, data interpretation, and logical workflows described herein are grounded in authoritative spectroscopic principles and serve as a robust template for the characterization of other acetylated monosaccharides.
Introduction: The Significance of Acetylated Mannose
1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose is more than a simple derivative of mannose; it is a critical building block in the synthesis of complex carbohydrates, glycosides, and glycoproteins.[1] Its peracetylated form enhances solubility in organic solvents and provides stability, making it a versatile intermediate in synthetic carbohydrate chemistry.[1] These characteristics are paramount in the development of carbohydrate-based therapeutics and biochemical probes.[1][2]
The structural elucidation of such molecules, however, is non-trivial. The pyranose ring contains multiple contiguous stereocenters, and the presence of five chemically similar acetyl groups requires a sophisticated, multi-faceted analytical approach to confirm not only the core mannose structure but also the precise location of each substituent and, critically, the stereochemistry of the anomeric center (C-1). This guide provides an expert-level framework for achieving this, integrating data from orthogonal techniques to build an unassailable structural proof.
Foundational Stereochemistry: The Mannopyranose Core
The core of the target molecule is D-mannopyranose. Two stereochemical features are of paramount importance for its identification:
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C-2 Epimer: Mannose is the C-2 epimer of glucose. This means the hydroxyl group (and in this case, the acetoxy group) at the second carbon is in an axial orientation in the common ¹C₄ chair conformation, while it is equatorial in glucose. This axial orientation significantly influences the NMR spectrum, particularly the coupling constants of adjacent protons.
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β-Anomer: The "β" designation refers to the stereochemistry at the anomeric carbon (C-1). In the D-series, this means the substituent at C-1 (the acetoxy group) is in an equatorial position. This orientation is confirmed by a characteristically small coupling constant between the anomeric proton (H-1) and the vicinal proton (H-2).
Molecular Formula Confirmation by Mass Spectrometry
The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.
Principle of Electrospray Ionization (ESI) HRMS
ESI is a soft ionization technique that generates intact molecular ions from the analyte in solution, minimizing fragmentation. By passing the sample through a high-voltage capillary, it becomes aerosolized and charged. The solvent evaporates, leaving behind protonated molecules [M+H]⁺ or, more commonly for acetylated sugars, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. HRMS analyzers, such as Time-of-Flight (ToF) or Orbitrap, measure the mass-to-charge ratio (m/z) with extremely high precision, allowing for the calculation of a unique elemental formula.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve ~1 mg of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose in 1 mL of methanol or acetonitrile. Add a small amount of sodium acetate solution (1 µL of 1 mM) to promote the formation of the [M+Na]⁺ adduct, which often gives a cleaner, more intense signal than the [M+H]⁺ ion.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Set to a high-resolution mode (e.g., >10,000 resolving power).
-
Scan Range: 100-1000 m/z.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
Data Interpretation
The expected molecular formula for 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is C₁₆H₂₂O₁₁. The monoisotopic mass is 390.1162 g/mol .[3] The HRMS spectrum should show a prominent peak for the sodium adduct [C₁₆H₂₂O₁₁Na]⁺.
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Calculated m/z for [M+Na]⁺: 390.11621 (C₁₆H₂₂O₁₁) + 22.98977 (Na⁺) = 413.10598
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Observed m/z: The instrument should detect an ion at or very near 413.1060.
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Validation: The instrument's software will compare the measured exact mass against a database of possible elemental formulas within a narrow mass tolerance window (typically < 5 ppm). A match with C₁₆H₂₂O₁₁ confirms the molecular formula with high confidence.
Definitive Structure Assignment by NMR Spectroscopy
NMR spectroscopy provides the detailed atom-by-atom connectivity and stereochemical information required to build the complete structure. The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential.
¹H NMR Spectroscopy: Mapping the Proton Skeleton
The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of all protons in the molecule.
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent solvent for this non-polar compound and its residual solvent peak does not typically interfere with key signals.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for optimal signal dispersion.
-
Acquisition Parameters: Standard parameters for ¹H acquisition, including a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual CHCl₃ signal at δ 7.26 ppm.
The ¹H NMR spectrum is divided into two main regions: the pyranose ring protons (δ ~3.8-5.8 ppm) and the acetyl methyl protons (δ ~2.0-2.2 ppm).[4]
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Acetyl Protons (δ ~2.0-2.2 ppm): Five distinct singlets, each integrating to 3 protons, are expected, corresponding to the five acetyl groups (5 x CH₃). Their slight chemical shift differences are due to the varied electronic environments of the pyranose ring positions to which they are attached.
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Pyranose Protons (δ ~3.8-5.8 ppm): Seven protons are located on the pyranose ring and its C-6 methylene group.
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Anomeric Proton (H-1): This is a key diagnostic signal. For the β-anomer of mannose, H-1 is equatorial and H-2 is axial. The dihedral angle between them is ~60°, resulting in a small scalar coupling constant (J₁,₂). The signal for H-1 in β-D-mannopyranose pentaacetate typically appears as a doublet or a broad singlet around δ 5.8 ppm with a very small coupling constant (J₁,₂ ≈ 1-2 Hz).[5] This small coupling is a hallmark of the β-manno configuration and immediately distinguishes it from the α-anomer (which would have a larger coupling) and from β-glucose (which would show a large axial-axial coupling).
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Other Ring Protons (H-2 to H-6,6'): These protons exhibit complex splitting patterns (multiplets) due to couplings with their neighbors. Their specific assignments require 2D NMR experiments.
-
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.
-
Sample and Instrument: The same sample and spectrometer as for ¹H NMR can be used.
-
Acquisition Parameters: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30). A larger number of scans is required due to the low natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
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Carbonyl Carbons (δ ~169-171 ppm): Five signals are expected in this downfield region, corresponding to the five acetyl carbonyl carbons (C=O).[6]
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Pyranose Ring Carbons (δ ~60-100 ppm): Six signals corresponding to C-1 through C-6. The anomeric carbon (C-1) is the most downfield of this group, typically appearing around δ 90-95 ppm. The C-6 methylene carbon is the most upfield, around δ 62 ppm.[7]
-
Acetyl Methyl Carbons (δ ~20-21 ppm): Five signals in the far upfield region from the acetyl methyl groups.
2D NMR: Connecting the Dots
Two-dimensional NMR experiments are indispensable for assembling the full structure by correlating signals from the 1D spectra.
The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons.[8] It is the primary tool for tracing the proton spin system around the pyranose ring.
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Principle: A COSY spectrum plots the ¹H spectrum on both the F1 and F2 axes. The diagonal contains the peaks from the 1D spectrum. Off-diagonal peaks, or "cross-peaks," appear at the coordinates (δ₁, δ₂) where proton 1 (at δ₁) is coupled to proton 2 (at δ₂).[8]
-
Interpretation Workflow:
-
Start at H-1: Locate the anomeric proton signal on the diagonal. A cross-peak will connect it to H-2.
-
Walk the Ring: From the H-2 diagonal position, find its cross-peak to H-3. Continue this process from H-3 to H-4, and from H-4 to H-5.
-
Identify H-6,6': H-5 will show cross-peaks to the two diastereotopic protons on C-6 (H-6a and H-6b). These two H-6 protons will also show a cross-peak to each other.
-
The HSQC experiment unambiguously identifies which proton is directly attached to which carbon.[9]
-
Principle: The HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears for each C-H bond, correlating the chemical shifts of the attached proton and carbon.[9]
-
Interpretation: By combining the proton assignments from COSY with the HSQC data, each carbon of the pyranose ring (C-1 to C-6) can be definitively assigned. For example, the proton assigned as H-1 from the COSY walk will show an HSQC cross-peak to the carbon signal around δ 90-95 ppm, thereby assigning it as C-1. This process is repeated for all protonated carbons.
The HMBC experiment is the final piece of the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[10] This is crucial for placing the five acetyl groups onto the correct positions of the mannopyranose ring.
-
Principle: Similar to HSQC, HMBC is a 2D ¹H-¹³C correlation map. However, it shows correlations over multiple bonds, while direct one-bond correlations are suppressed.[9]
-
Key Correlations for Structure Proof:
-
Placing the Acetyl Groups: Look for correlations from the pyranose ring protons (H-1, H-2, H-3, H-4, H-6) to the carbonyl carbons (δ ~169-171 ppm) of the acetyl groups. For example, the proton H-1 should show a cross-peak to the carbonyl carbon of the acetyl group attached at C-1. This ³JCH correlation (H1-C1-O1-C=O) provides definitive proof of the location of that specific acetyl group.
-
Confirming Ring Connectivity: The HMBC also confirms the C-C connectivity within the ring. For instance, H-1 will show a correlation to C-2 and C-5 (across the ring oxygen), further validating the assignments made from COSY and HSQC.
-
Integrated Data Summary and Final Structure
The power of this methodology lies in the integration of all data points. No single experiment is sufficient, but together they form a self-validating workflow.
Summary of Spectroscopic Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |
| H-1 / C-1 | ~5.8 (d, J≈1.5 Hz) | ~92.0 | H-2 | C-2, C-5, C=O (Ac-1) |
| H-2 / C-2 | ~5.5 (dd) | ~68.5 | H-1, H-3 | C-1, C-3, C-4, C=O (Ac-2) |
| H-3 / C-3 | ~5.3 (dd) | ~69.0 | H-2, H-4 | C-2, C-4, C-5, C=O (Ac-3) |
| H-4 / C-4 | ~5.2 (t) | ~66.0 | H-3, H-5 | C-3, C-5, C-6, C=O (Ac-4) |
| H-5 / C-5 | ~4.0 (m) | ~72.0 | H-4, H-6a, H-6b | C-1, C-3, C-4, C-6 |
| H-6a,b / C-6 | ~4.1, ~4.3 (m) | ~62.5 | H-5, H-6b/a | C-4, C-5, C=O (Ac-6) |
| CH₃ (Ac) | ~2.0 - 2.2 (5 x s) | ~20.5 - 21.0 | N/A | C=O of own group |
| C=O (Ac) | N/A | ~169.0 - 171.0 | N/A | Ring protons (H-1, H-2, etc.) |
| (Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The values provided are representative.) |
Conclusion
The structure elucidation of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose is a classic example of the power of modern analytical chemistry. Through a logical and systematic application of HRMS and a suite of NMR experiments, every atom and bond can be precisely mapped. The workflow begins with establishing the molecular formula (HRMS), proceeds to map the proton framework and stereochemistry (¹H NMR and COSY), assigns the carbon skeleton (¹³C NMR and HSQC), and culminates in the definitive placement of all substituents (HMBC). This integrated, self-validating approach ensures the highest level of scientific integrity and provides a robust blueprint for tackling the structural challenges presented by other complex biomolecules.
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